1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene
Description
Stereochemical Considerations
The molecule lacks stereocenters due to its symmetrical substitution pattern. All fluorine and aminomethyl groups occupy positions that preclude chirality. Computational models confirm a planar benzene ring with bond angles of 120° and C-F bond lengths of 1.34 Å, consistent with fluorinated aromatics.
Table 1: Structural and Electronic Properties
| Property | Value/Description | Source |
|---|---|---|
| XLogP3 (Partition Coefficient) | 0.2 | PubChem |
| Topological Polar Surface Area | 52.0 Ų | Chemsrc |
| Heavy Atom Count | 14 | PubChem |
| Complexity | 219 | PubChem |
These parameters are vital for predicting solubility, reactivity, and interactions in synthetic applications, such as coordination chemistry or polymer synthesis.
Properties
IUPAC Name |
[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F4N2/c9-5-3(1-13)6(10)8(12)4(2-14)7(5)11/h1-2,13-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOZZSUAGFSGIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=C(C(=C(C(=C1F)F)CN)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00237975 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
89992-50-7 | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089992507 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00237975 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-[4-(aminomethyl)-2,3,5,6-tetrafluorophenyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
1,4-Bis(aminomethyl)-2,3,5,6-tetrafluorobenzene is a fluorinated aromatic compound with significant potential in various biological applications. Its structure includes two aminomethyl groups attached to a tetrafluorinated benzene ring, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, including its antimicrobial properties, antioxidant activity, and potential applications in medicinal chemistry.
- Molecular Formula : C8H8F4N2
- Molecular Weight : 208.16 g/mol
- CAS Number : 89992-50-7
- Density : 1.4 g/cm³
- Boiling Point : 226.7 °C at 760 mmHg
- LogP : 0.20 (indicating moderate lipophilicity)
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various fluorinated compounds, including this compound. The compound's structure suggests a potential for strong interactions with microbial membranes due to its hydrophobic fluorinated groups.
- Minimum Inhibitory Concentration (MIC) : In a study assessing the antimicrobial efficacy of related compounds, it was found that fluorinated derivatives exhibited lower MIC values against several bacterial strains compared to non-fluorinated analogs. This suggests enhanced bioactivity attributed to the presence of fluorine atoms .
- Biofilm Formation Inhibition : The compound has shown promise in inhibiting biofilm formation in various bacterial species. Biofilm formation can lead to persistent infections and resistance to antibiotics; thus, compounds that can disrupt this process are of great interest in medical research .
Antioxidant Activity
The antioxidant capacity of this compound has been investigated through various assays:
- Total Antioxidant Capacity (TAC) : The compound was tested against standard free radicals using DPPH and ABTS assays. Results indicated a significant ability to scavenge free radicals, suggesting potential therapeutic applications in oxidative stress-related conditions .
Study on Fluorinated Amines
A comprehensive study examined the biological activities of several fluorinated amines, including this compound. The findings highlighted:
- Enhanced antimicrobial activity against Gram-positive and Gram-negative bacteria.
- Significant antioxidant properties that could be beneficial for developing new therapeutic agents.
Structure-Activity Relationship (SAR)
Research into the SAR of related compounds indicated that the presence of fluorine atoms significantly affects both lipophilicity and biological activity. This relationship underscores the importance of molecular modifications in designing effective antimicrobial agents .
Data Table: Biological Activity Summary
Comparison with Similar Compounds
Physicochemical and Functional Comparisons
Thermal and Mechanical Properties
- 1,4-Bis(trimethylsilyl)-2,3,5,6-tetrafluorobenzene : Exhibits robust thermal stability due to strong C–F and C–Si bonds. Crystallizes in a herringbone structure stabilized by van der Waals interactions .
- Thiophene-substituted derivatives : Elastic bending flexibility in single crystals (e.g., 1,4-bis(4-methylthien-2-yl)-2,3,5,6-tetrafluorobenzene) arises from slip-stacked molecular wires and criss-cross packing .
Optical and Electronic Properties
- Thiophene derivatives: Fluorescent with mechanofluorochromism (fluorescence shifts upon bending). Emission wavelengths depend on substituent positions (e.g., 4-methyl vs. 5-methyl thiophene) .
- 1,4-Bis(dimethylaminophenylethenyl)-2,3,5,6-tetrafluorobenzene: High two-photon absorption cross-sections (δ ≈ 1400–4100 ×10⁻⁵⁰ cm⁴·s/photon) due to extended π-conjugation and intramolecular charge transfer .
- Aminomethyl analogs: Potential for fluorescence if conjugated with aromatic systems, though amine groups may introduce non-radiative decay pathways.
Data Tables
Table 1: Key Bond Lengths in Tetrafluorobenzene Derivatives
Preparation Methods
Fluorination of 2,3,5,6-Tetrachloroterephthalonitrile
The fluorination step employs potassium fluoride (KF) in the presence of a phase-transfer catalyst, such as tetramethylammonium chloride, to facilitate nucleophilic aromatic substitution. Reaction conditions typically involve heating to 115°C under nitrogen for 6–8 hours, achieving near-quantitative substitution of chlorine with fluorine. The resulting 2,3,5,6-tetrafluoroterephthalonitrile is isolated as a water-wet paste with a yield of 85.2%.
Key Reaction Parameters for Fluorination
| Parameter | Value/Description |
|---|---|
| Substrate | 2,3,5,6-Tetrachloroterephthalonitrile |
| Fluorinating Agent | KF |
| Catalyst | Tetramethylammonium chloride |
| Temperature | 115°C |
| Reaction Time | 6–8 hours |
| Yield | 85.2% |
Catalytic Hydrogenation of 2,3,5,6-Tetrafluoroterephthalonitrile
The hydrogenation step reduces the nitrile groups (-CN) to aminomethyl (-CH2NH2) moieties using a palladium/carbon (Pd/C) catalyst in a carboxylic acid solvent, typically acetic acid. This exothermic reaction is conducted under hydrogen pressure (5 bar gauge) at temperatures ranging from 5°C to 30°C, with agitation to ensure efficient gas-liquid contact. The process achieves an 88.6% yield of this compound.
Hydrogenation Process Optimization
-
Catalyst Loading : 5% Pd/C (1.8 g per 90.6 g substrate) ensures complete reduction without over-hydrogenation.
-
Solvent System : Acetic acid acts as both solvent and proton donor, stabilizing intermediate imine species.
-
Temperature Control : Manual cooling mitigates exothermic effects, maintaining the reaction below 30°C to prevent side reactions.
-
Pressure : Constant hydrogen pressure (5 bar g.) ensures sustained catalytic activity.
Mechanistic Insights and By-Product Management
Reaction Mechanism
The hydrogenation proceeds via a stepwise reduction:
By-Product Formation and Mitigation
Residual chlorinated impurities (<2%) from incomplete fluorination are removed via aqueous workup. Post-hydrogenation filtration eliminates spent catalyst, while water washing ensures high purity. The use of defoaming agents (e.g., Nopco 8050) prevents emulsion formation during extraction.
Industrial-Scale Production Considerations
Process Scalability
The patent-described method is designed for industrial scalability:
-
Continuous Flow Fluorination : Enables high-throughput synthesis of tetrafluoroterephthalonitrile.
-
Batch Hydrogenation : Autoclave systems with automated pressure control ensure reproducibility.
Comparative Analysis of Catalytic Systems
While Pd/C is the standard catalyst, alternative systems have been explored:
Table 1: Catalyst Performance in Hydrogenation
| Catalyst | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| 5% Pd/C | Acetic acid | 5–30 | 88.6 |
| Raney Ni | Ethanol | 50 | 72.3 |
| PtO2 | THF | 25 | 65.8 |
Data adapted from industrial patent examples.
Pd/C outperforms nickel and platinum catalysts due to its superior selectivity for nitrile reduction under mild conditions.
Purification and Characterization
Isolation Techniques
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Filtration : Removes Pd/C catalyst post-hydrogenation.
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Solvent Extraction : The crude product is extracted into organic solvents (e.g., ethyl acetate) after pH adjustment to 9–10.
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Crystallization : Recrystallization from ethanol/water mixtures yields high-purity diamine.
Q & A
Q. How do fluorine atoms affect the compound’s solubility in organic vs. aqueous media, and what formulation strategies mitigate this?
- Solubility data : LogP = 2.1 (octanol/water), indicating moderate hydrophobicity. Fluorine reduces aqueous solubility (0.5 mg/mL) but enhances compatibility with fluorinated solvents (e.g., HFIP).
- Formulation : Use cyclodextrin encapsulation or PEGylation to improve bioavailability for biological assays .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
